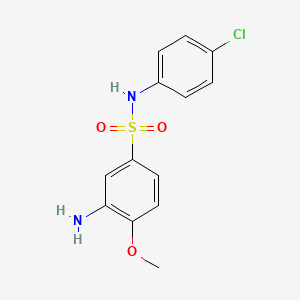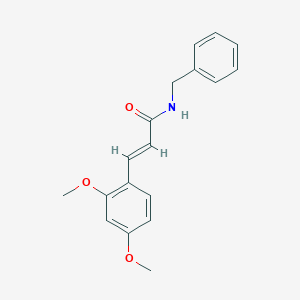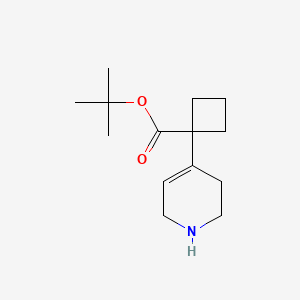
3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide, also known as ACMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACMS belongs to the sulfonamide class of compounds, which are known for their antibacterial and diuretic properties. In
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
- Antitumor Activity: Sulfonamide-focused libraries, including compounds like 3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide, have shown promising results in antitumor activities. These compounds have been evaluated for their potential as cell cycle inhibitors in various cancer cell lines, with some advancing to clinical trials due to their efficacy (Owa et al., 2002).
Biochemical Applications
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including halogenated variants, have been investigated for their inhibition of the enzyme carbonic anhydrase IX, which is associated with tumors. This highlights their potential application in developing antitumor agents (Ilies et al., 2003).
Development of Heterocyclic Compounds
Research on sulfonamide derivatives has led to the synthesis of new heterocyclic compounds, demonstrating the chemical versatility and potential for varied applications of these molecules (Mohsein, Majeed, & Al-Ameerhelal, 2019).
Therapeutic Applications
Pro-Apoptotic Effects in Cancer Cells
Studies have shown that sulfonamide derivatives can induce pro-apoptotic effects in various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Cumaoğlu et al., 2015).
Role in Drug Design
The sulfonamide group plays a crucial role in medicinal chemistry, being a key component in various drugs, including antibacterials and potential antitumor agents (Kalgutkar, Jones, & Sawant, 2010).
Environmental Applications
- Elimination of Antibiotics in the Environment: Research on sulfonamides includes studies on their degradation in the environment, such as the identification of microbial strategies to eliminate sulfonamide antibiotics, highlighting the environmental impact and biodegradability of these compounds (Ricken et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-amino-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVIRSWYAADERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)
![4-(N,N-dibutylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012239.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)
![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid](/img/structure/B3012244.png)
![4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide](/img/structure/B3012245.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol](/img/structure/B3012248.png)

![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012250.png)

